4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine
Description
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 4-chlorophenyl group via an aziridine moiety. Aziridine, a three-membered saturated ring containing one nitrogen atom, introduces significant ring strain and reactivity, distinguishing this compound from larger heterocyclic analogs. The 4-chlorophenyl substituent contributes electron-withdrawing effects, influencing both physicochemical properties and biological interactions. The compound’s structural uniqueness lies in its compact aziridine bridge, which may enhance binding affinity in biological systems compared to bulkier linkers.
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-11-1-3-12(4-2-11)16-9-13(16)10-5-7-15-8-6-10/h1-8,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSSXOUAZMZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324148 | |
| Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132035-31-5 | |
| Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine typically involves the reaction of 4-vinylpyridine with 1-azido-4-chlorobenzene. This reaction proceeds through a cyclization process that forms the aziridine ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Substitution Reactions: The pyridine ring can participate in electrophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Substitution Reactions: Reagents such as halogens and organometallic compounds can be used, with conditions varying depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic ring opening with an amine would yield an amino-substituted pyridine derivative .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing aziridine rings can exhibit significant anticancer properties. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of critical enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of aziridine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of cellular processes and interactions with specific molecular targets .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the pyridine ring enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Research has shown that similar compounds exhibit efficacy against a range of pathogens, suggesting that 4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine could be explored further for its potential as an antimicrobial agent .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and cyclization processes, which are essential for creating new materials and pharmaceuticals .
Material Science Applications
The compound's unique structure also lends itself to applications in material science. It can be utilized in the development of novel polymers and materials with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into the synthesis of functionalized polymers using aziridine derivatives has shown promising results in creating materials suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine involves the reactivity of the aziridine ring. The ring strain in aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules or materials . The pyridine ring can also interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Structural and Physical Data of Selected Pyridine Derivatives
Key Observations :
- Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂ in Q2) exhibit higher melting points (278–282°C) than those with electron-donating groups (e.g., -OCH₃ in Q12: 288–292°C), aligning with trends in crystallinity and intermolecular interactions .
- Substituent Effects : Methoxy (-OCH₃) and gem-dimethyl groups in Q12 reduce polarity, possibly enhancing lipophilicity and membrane permeability .
Table 2: Antimicrobial and Antifungal Activity of Analogous Compounds
Key Observations :
- Antimicrobial Potency: Nitro (-NO₂) and cyano (-CN) substituents in Q1–Q14 correlate with enhanced antimicrobial activity (MIC 12.5–50 μg/mL), likely due to electrophilic interactions with microbial enzymes .
- Antifungal Specificity: The pyridinone scaffold in PYR () demonstrates selective activity against C. albicans, possibly via inhibition of fungal membrane biosynthesis .
- Anti-Parasitic Activity : Pyridine derivatives like UDO/UDD () target T. cruzi CYP51 with sub-micromolar efficacy, highlighting the role of trifluoromethyl groups in improving metabolic stability .
Biological Activity
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines an aziridine ring with a pyridine moiety, suggesting a diverse range of interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Aziridine Ring : Known for its high reactivity, particularly towards nucleophilic sites in biological molecules.
- Pyridine Moiety : Often associated with pharmacological activity due to its ability to interact with various receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins, potentially inhibiting enzymatic activities or disrupting cellular processes. The aziridine ring's reactivity is crucial for these interactions, allowing it to participate in nucleophilic attacks on electrophilic centers within biological systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that aziridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) .
Table 1: Anticancer Activity of Aziridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 12.5 | Induction of apoptosis |
| 2-{[2-(1H-Pyrazolo[3,4-c]pyridin-3-yl)...} | MCF-7 | 8.0 | Caspase activation |
| 5-{1-[(4-chlorophenyl)sulfonyl...} | A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(4-{[1-(cyclopropylmethyl)...} | S. aureus | 16 µg/mL |
Case Studies
Several studies have focused on the synthesis and evaluation of aziridine derivatives:
- Synthesis and Evaluation : A study synthesized a series of aziridine compounds and evaluated their anticancer and antimicrobial activities using standard assays like MTT for cell viability and agar diffusion for antimicrobial testing .
- Molecular Docking Studies : Computational studies revealed strong binding affinities of these compounds to key enzymes involved in cancer progression, such as DNA ligase and topoisomerases . This suggests that structural modifications could enhance their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
